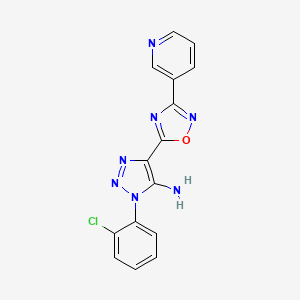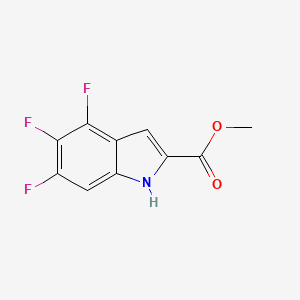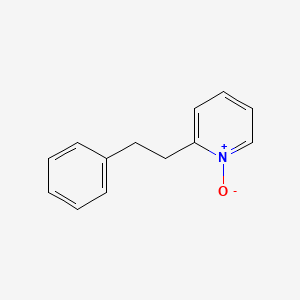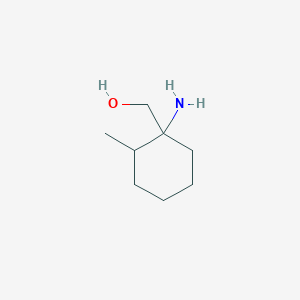
tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate, otherwise known as TBPMPC, is a chemical compound that has a wide range of applications in the field of science. It is a tert-butyl-substituted piperidine-1-carboxylate derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. TBPMPC has been used as a building block for the synthesis of a variety of bioactive compounds, and has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives
The compound tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate and its derivatives have been synthesized for various research applications. For instance, one derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, was formed via the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Structural Characterization
The structural characteristics of these compounds are a focus of research. For example, the above-mentioned derivative's pyrazole ring forms a dihedral angle with the piperidine ring, indicative of its unique molecular structure (Richter et al., 2009).
Intermediate in Biological Compounds
- Crucial Intermediate: These compounds often serve as important intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is noted as a critical intermediate in synthesizing compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Pharmaceutical Applications
- Anticancer and Other Medicinal Uses: Certain derivatives, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are used as intermediates for small molecule anticancer drugs. This demonstrates the compound's relevance in drug development and cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).
Methodological Development
- Synthesis Techniques: Research also focuses on developing efficient synthesis techniques for these compounds, which can have broader implications in pharmaceutical manufacturing and chemical engineering (Huard et al., 2012).
Mechanism of Action
Target of Action
The compound “tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib . .
Action Environment
The compound is recommended to be stored in a sealed, dry environment, under -20°c , indicating that temperature and moisture could potentially affect its stability.
properties
IUPAC Name |
tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKKJTYDPPBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)


![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)



![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)